molecular formula C8H6Cl2O B1365695 2-(3,4-Dichlorophenyl)acetaldehyde CAS No. 93467-56-2

2-(3,4-Dichlorophenyl)acetaldehyde

Cat. No.: B1365695
CAS No.: 93467-56-2
M. Wt: 189.04 g/mol
InChI Key: IGCIXTSHNCIYBP-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetaldehyde is a chemical compound with the CAS Number: 93467-56-2. It has a molecular weight of 189.04 and its IUPAC name is (3,4-dichlorophenyl)acetaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 . This indicates that the compound has a dichlorophenyl group attached to an acetaldehyde group.

Scientific Research Applications

Detection and Analysis Methods

  • Blood Acetaldehyde Assay : A method involving high-performance liquid chromatography (HPLC) with fluorescence detection of its 2-diphenylacetyl-1,3-indandione-1-azine derivative is used for assaying blood acetaldehyde, highlighting its relevance in clinical chemistry (Rideout, Lim, & Peters, 1986).
  • Chemical Reactions and Synthesis : Acetals like 2-(3,4-Dichlorophenyl)acetaldehyde react with Grignard reagents, demonstrating their utility in chemical synthesis, particularly in producing cross-coupling products and unsymmetrical ethers (Ishikawa, Mukaiyama, & Ikeda, 1981).

Role in Carcinogenesis

  • DNA Damage and Carcinogenesis : Acetaldehyde, including derivatives like this compound, can cause various forms of DNA damage, including DNA adducts and mutations, which are central to acetaldehyde-mediated carcinogenesis (Mizumoto et al., 2017).

Catalytic Reactions

  • Reactions on Catalyst Surfaces : Investigations into the reactions of acetaldehyde on surfaces like CeO2 and CeO2-supported catalysts, showing acetaldehyde's role in various oxidation, reduction, and carbon-carbon bond formation reactions, are significant for catalytic processes (Idriss et al., 1995).

Food and Beverage Analysis

  • Quantitative Analysis in Foods and Beverages : A derivatization method has been developed to analyze acetaldehyde in foods and beverages, indicating its prevalence and importance in food science (Miyake & Shibamoto, 1993).

Combustion and Pollution Studies

  • Study in Combustion Processes : Acetaldehyde's role as a key intermediate in the combustion of hydrocarbon and oxygenated fuels, and its impact on air pollution, is researched to understand and reduce emissions (Tao et al., 2017).

DNA Adduct Formation

  • DNA Adduct Formation in Human Cells : The formation of DNA adducts by acetaldehyde, including derivatives like this compound, is a critical factor in understanding its mutagenicity and carcinogenic potential (Garcia et al., 2011).

Photocatalytic Applications

  • Photocatalytic Oxidation : Studies demonstrate the complete oxidation of acetaldehyde to CO2 over photocatalysts like Pd/WO3 under certain light conditions, showing its application in environmental remediation (Arai et al., 2008).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIXTSHNCIYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457559
Record name 2-(3,4-dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93467-56-2
Record name 2-(3,4-dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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